Product packaging for Glucovanillin(Cat. No.:)

Glucovanillin

Cat. No.: B4299294
M. Wt: 314.29 g/mol
InChI Key: LPRNQMUKVDHCFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Hypothesized Physiological Functions in Plants

The primary and most well-understood function of glucovanillin (B191341) is its role as a stable storage form of vanillin (B372448). nih.gov Vanillin itself, in high concentrations, can be toxic to plant cells. nih.gov By converting vanillin into the non-toxic this compound, the plant can safely accumulate large quantities of this precursor in the developing fruit. nih.gov In mature green beans, as much as 90% of the vanillin is stored in this glycosylated form. researchgate.net

During the curing process, or at a very late stage of pod maturation on the vine, the cellular structure of the bean is disrupted. nih.govresearchgate.net This decompartmentation brings the stored this compound into contact with the enzyme β-glucosidase. perfumerflavorist.comresearchgate.net The enzyme then hydrolyzes the this compound, releasing free vanillin and glucose, which gives cured vanilla its characteristic aroma and flavor. nih.govcambridge.org The efficiency of this conversion is a critical factor in determining the final quality of the cured vanilla beans. perfumerflavorist.com

While not its primary role, this compound may indirectly contribute to the plant's defense mechanisms. The accumulation of phenolic compounds, such as this compound, is a common plant response to various stresses. Some research has suggested that certain phenolic compounds could be responsible for the resistance of some Vanilla species, like V. pompona, to certain pathogens. universiteitleiden.nl The presence of high concentrations of these compounds could deter herbivores or inhibit the growth of microbial pathogens. However, the direct involvement of this compound in defense is less clear and is likely secondary to its function as a vanillin precursor.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H18O8 B4299294 Glucovanillin

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O8/c1-20-9-4-7(5-15)2-3-8(9)21-14-13(19)12(18)11(17)10(6-16)22-14/h2-5,10-14,16-19H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPRNQMUKVDHCFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OC2C(C(C(C(O2)CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40871695
Record name 4-Formyl-2-methoxyphenyl hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40871695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Vanilloside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029664
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

571.00 to 573.00 °C. @ 760.00 mm Hg
Details The Good Scents Company Information System
Record name Vanilloside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029664
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

494-08-6
Record name Vanilloside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029664
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

188 - 192 °C
Record name Vanilloside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029664
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Natural Occurrence and Physiological Role of Glucovanillin

Hypothesized Physiological Functions in Plants

Contribution to Secondary Metabolism and Phenylpropanoid Pathway Dynamics

Glucovanillin (B191341), or vanillin-β-D-glucoside, is a pivotal secondary metabolite in plants, most notably in the vanilla orchid (Vanilla planifolia). nih.govwikipedia.org It serves as the primary, non-toxic storage form of vanillin (B372448), the main compound responsible for vanilla's characteristic aroma and flavor. nih.govoup.comontosight.ai The biosynthesis and accumulation of this compound are intrinsically linked to the phenylpropanoid pathway, a major route for the production of a wide array of plant secondary metabolites.

The journey to this compound begins with the amino acid L-phenylalanine, which enters the phenylpropanoid pathway. scispace.com Through a series of enzymatic reactions, phenylalanine is converted to ferulic acid. scispace.com While the exact subsequent steps have been a subject of research, a key proposed pathway involves the shortening of the C3 side chain of ferulic acid to form vanillin. nih.gov This conversion is a critical juncture, diverting metabolites from the production of other phenylpropanoids like lignin (B12514952) and flavonoids. metaborun.com

Once vanillin is synthesized, it undergoes glucosylation, a reaction catalyzed by UDP-dependent glycosyltransferases (UGTs), to form this compound. ontosight.ai This step is crucial as high concentrations of free vanillin are toxic to plant cells. oup.com By converting vanillin to its glucoside, the plant can safely accumulate large quantities of this precursor. oup.com The accumulation of this compound starts when the vanilla pod is about three months old and continues until it is seven to eight months old. oup.com

The storage of this compound primarily occurs in the placental laminae and to a lesser extent, the trichomes of the vanilla pod. metaborun.comcirad.frcambridge.org Research has shown that the distribution of β-glucosidase, the enzyme responsible for hydrolyzing this compound back to vanillin and glucose, mirrors the localization of this compound itself. oup.comnih.gov This co-localization is essential for the eventual release of vanillin during the curing process, where cellular structures are disrupted, allowing the enzyme and substrate to interact. oup.comresearchgate.net

The dynamics of the phenylpropanoid pathway are influenced by the plant's developmental stage and environmental conditions. The synthesis of this compound represents a significant metabolic investment for the plant. Studies have shown a positive correlation between the length of the vanilla pod and its this compound content, suggesting that factors promoting fruit development also enhance the production of this key flavor precursor. universiteitleiden.nl

Recent research has also highlighted the role of microorganisms in the hydrolysis of this compound. nih.gov Certain bacteria, such as Bacillus species, possess β-D-glucosidase enzymes that can break down this compound, contributing to the development of vanilla's aromatic profile during fermentation. nih.gov

Research Findings on this compound Metabolism

Research FocusKey FindingsReferences
Biosynthesis Pathway The synthetic pathway for vanillin in Vanilla planifolia is proposed as 4-coumaric acid → ferulic acid → vanillin → this compound. A vanillin synthase (VpVAN) enzyme catalyzes the conversion of ferulic acid to vanillin. oup.com oup.com
Cellular Localization This compound is predominantly stored in the placental laminae (92%) and marginally in the trichomes (7%) of the vanilla pod. metaborun.comcirad.frcambridge.org The enzyme β-glucosidase, which hydrolyzes this compound, is co-localized in these tissues. oup.comnih.gov metaborun.comcirad.frcambridge.orgoup.comnih.gov
Accumulation Dynamics This compound begins to accumulate in vanilla pods at 3 months and continues until 7-8 months, reaching high concentrations. oup.com The content of this compound in green vanilla beans can range from 10% to 15% on a dry weight basis. researchgate.netscitepress.org oup.comresearchgate.netscitepress.org
Enzymatic Hydrolysis During the curing process, endogenous β-D-glucosidase hydrolyzes this compound to release vanillin. wikipedia.orgresearchgate.net This enzymatic reaction is crucial for the development of the characteristic vanilla flavor. pacificfarmers.com wikipedia.orgresearchgate.netpacificfarmers.com
Microbial Involvement Colonizing microorganisms, particularly Bacillus species, contribute to the hydrolysis of this compound during fermentation through their β-D-glucosidase activity. nih.gov nih.gov

Biosynthesis and Metabolic Pathways of Glucovanillin

in Vanilla planifolia

Glucovanillin (B191341), the primary storage form of vanillin (B372448) in the green pods of the orchid Vanilla planifolia, is synthesized through a complex series of biochemical reactions. The pathway originates from the general phenylpropanoid pathway, which converts the amino acid L-phenylalanine into a variety of phenolic compounds. In V. planifolia, this pathway is specifically channeled towards the production of vanillin, which is then rapidly glycosylated to form the stable, non-toxic this compound.

Phenylpropanoid Pathway Precursors: From Phenylalanine to Ferulic Acid

The biosynthesis of this compound begins with the phenylpropanoid pathway, a metabolic route common to all higher plants for producing a wide array of phenolic compounds from L-phenylalanine. mdpi.comunt.edu The initial steps involve the conversion of phenylalanine to cinnamic acid, which is then hydroxylated and methylated to produce ferulic acid, a key precursor to vanillin. mdpi.com

The process starts when the enzyme phenylalanine ammonia-lyase (PAL) catalyzes the deamination of L-phenylalanine to form trans-cinnamic acid . mdpi.comwiley-vch.de Subsequently, cinnamate 4-hydroxylase (C4H) , a cytochrome P450 monooxygenase, hydroxylates cinnamic acid to produce 4-coumaric acid (p-coumaric acid). mdpi.comwiley-vch.de

The pathway then proceeds from 4-coumaric acid to caffeic acid . This step involves the hydroxylation at the 3-position of the aromatic ring. This reaction is catalyzed by p-coumarate 3-hydroxylase (C3H) . researchgate.net Caffeic acid is the direct precursor to ferulic acid. The final step in this precursor-forming sequence is the methylation of the 3-hydroxyl group of caffeic acid, a reaction catalyzed by caffeic acid O-methyltransferase (COMT) , to yield ferulic acid . wiley-vch.deresearchgate.net This sequence establishes ferulic acid as the central intermediate leading to vanillin biosynthesis. mdpi.com

Enzymatic Steps and Intermediates (e.g., 4-coumaric acid, Ferulic acid, Vanillin)

The conversion of precursors from the phenylpropanoid pathway into vanillin involves several key enzymatic reactions and intermediates. Feeding experiments using radiolabeled compounds on mature vanilla pods have confirmed the pathway progresses from 4-coumaric acid to ferulic acid, and then to vanillin, which is finally converted to this compound. researcher.life Studies have shown significant incorporation of radioactivity from 14C-labeled phenylalanine (11%), 4-coumaric acid (15%), and ferulic acid (29%) into this compound, supporting this metabolic sequence. researcher.liferesearchgate.net

The primary intermediates in this segment of the pathway are:

4-Coumaric acid : Formed from the hydroxylation of cinnamic acid. wiley-vch.de

Caffeic acid : Formed by the 3-hydroxylation of 4-coumaric acid. researchgate.net

Ferulic acid : The direct precursor to vanillin, formed by the methylation of caffeic acid. wiley-vch.deresearchgate.net

Vanillin : The aromatic aldehyde produced from the side-chain cleavage of ferulic acid. researchgate.netresearchgate.net

This compound : The final, stable storage product, formed by the glycosylation of vanillin. royalsocietypublishing.org

While the main pathway proceeds via ferulic acid, an alternative route has been proposed where 4-coumaric acid is first converted to 4-hydroxybenzaldehyde, which is then hydroxylated and methylated to form vanillin. wiley-vch.de However, the conversion via ferulic acid is widely supported by enzymatic and radiolabeling studies. researcher.liferesearchgate.net

Specific Enzyme Activities in this compound Formation

The final stages of this compound biosynthesis are catalyzed by a set of specific enzymes that handle the conversion of ferulic acid to vanillin and its subsequent glycosylation. These enzymatic activities are highly localized within the vanilla pod, ensuring efficient production and storage of this compound. researchgate.netnih.gov

UDP-dependent glycosyltransferases (UGTs) are a large family of enzymes that catalyze the transfer of a sugar moiety from an activated nucleotide sugar, such as UDP-glucose, to a wide range of acceptor molecules. scielo.org.mx This glycosylation process is crucial for increasing the water solubility, stability, and reducing the toxicity of various secondary metabolites in plants. scielo.org.mx

In Vanilla planifolia, once vanillin is synthesized, it is rapidly converted to this compound (vanillin-β-D-glucoside). royalsocietypublishing.org This reaction is catalyzed by a vanillin-specific UGT. The high efficiency of this glucosylation step is evident as free vanillin is found in very low concentrations in green vanilla pods, with this compound being the predominant storage form. The co-localization of UGT activity with the site of vanillin synthesis is expected, to prevent the accumulation of potentially toxic levels of free vanillin. The UGTs responsible for this step belong to Family 1 of glycosyltransferases and utilize UDP-glucose as the sugar donor.

A key enzyme identified in the vanillin biosynthetic pathway is vanillin synthase (VpVAN) . researchgate.netresearchgate.net This single enzyme is reported to catalyze the direct conversion of both ferulic acid and its glucoside (ferulic acid glucoside) into vanillin and this compound, respectively. royalsocietypublishing.orgresearchgate.net The reaction involves the cleavage of a two-carbon unit from the side chain of ferulic acid. researchgate.net

VpVAN displays high sequence similarity to cysteine proteinases but functions as a hydratase/lyase. researchgate.net Studies have shown that VpVAN is highly specific for its substrates, showing no activity towards similar compounds like p-coumaric acid or caffeic acid. researchgate.net The enzyme is localized within the chloroplasts and specialized phenyloplasts in the cells of the vanilla pod, suggesting that the entire biosynthetic machinery from phenylalanine to this compound may be contained within these organelles. researchgate.net The discovery of VpVAN provided a direct enzymatic link from ferulic acid to vanillin in V. planifolia. researchgate.net However, some studies note challenges in confirming its activity with purified enzymes, leading to ongoing research in the field.

In addition to the core enzymes, several ancillary enzymes from large families are essential for producing the necessary precursors for vanillin synthesis. These include members of the BAHD acyltransferase and cytochrome P450 hydroxylase (CYP) superfamilies.

CYP98 Hydroxylases : The hydroxylation of p-coumaroyl-shikimate to caffeoyl-shikimate is a critical step leading to caffeic acid, the immediate precursor of ferulic acid. This reaction is catalyzed by p-coumaroyl-shikimate 3'-hydroxylase (C3'H) , which is a member of the CYP98 family of cytochrome P450 enzymes. The involvement of CYP98 enzymes underscores their importance in functionalizing the aromatic ring for subsequent methylation and conversion to vanillin precursors.

BAHD Acyltransferases : The BAHD family of acyl-CoA-dependent transferases plays a role in the biosynthesis of various plant secondary metabolites. In the context of the phenylpropanoid pathway, hydroxycinnamoyl-CoA:shikimate hydroxycinnamoyl transferase (HCT) is a key enzyme belonging to this family. HCT catalyzes the formation of p-coumaroyl-shikimate from p-coumaroyl-CoA and shikimate. This esterification is a prerequisite for the hydroxylation reaction catalyzed by C3'H (CYP98), highlighting the coordinated action of these ancillary enzyme families in the pathway.

Investigation of Vanillin Synthase (VpVAN) Involvement

Intracellular Compartmentation of Biosynthetic Machinery

The synthesis and storage of this compound in Vanilla planifolia pods are characterized by a remarkable level of spatial organization at the cellular and subcellular levels. This compartmentation is crucial for accumulating high concentrations of this compound while preventing its premature hydrolysis into vanillin, which can be toxic to the plant cells in large amounts. nih.gov

Identification of Phenyloplasts as Storage Sites

Research has identified specialized, chloroplast-derived organelles, termed "phenyloplasts," as the primary storage sites for this compound. researchgate.netresearchgate.net These organelles undergo a process of redifferentiation from chloroplasts as the vanilla pod matures. nih.govoup.com During this transformation, the thylakoid membranes within the chloroplasts give rise to loculi, which are progressively filled with glucoside deposits. researchgate.net

Microscopic and biochemical analyses have shown that these phenyloplasts become filled with solid, amorphous deposits of this compound. researchgate.net This mode of storage within a dedicated organelle ensures the stable accumulation and homeostasis of the phenolic glucoside within the cell. researchgate.netcambridge.org The discovery of phenyloplasts highlights a unique mechanism for the subcellular sequestration of high concentrations of secondary metabolites in plants. nih.gov

Coexistence and Spatial Relationship of Enzymes and Substrates

The biosynthesis of this compound involves a complex interplay between various enzymes and their substrates, which are strategically localized within the pod's cells. Desorption electrospray ionization mass spectrometry imaging (DESI-MSI) has been instrumental in visualizing the distribution of these compounds. nih.govnih.gov

This compound is found predominantly in the inner tissues of the vanilla pod, specifically the placental laminae and the trichomes (papillae). nih.govcambridge.orgcirad.frcirad.fr Studies have quantified this distribution, showing that the placentae can store up to 92% of the total this compound content of the pod. cambridge.orgcirad.fr

Crucially, the enzymes responsible for this compound synthesis are co-localized with its storage sites. The key enzyme, vanillin synthase (VpVAN), which catalyzes the conversion of ferulic acid glucoside to this compound, has been immunolocalized within the chloroplasts and the redifferentiated phenyloplasts. nih.govoup.comnih.gov Tracer studies using radiolabeled precursors like [¹⁴C]phenylalanine confirmed that the entire biosynthetic machinery for converting phenylalanine to this compound operates within these plastids. nih.govnih.gov

Conversely, the enzyme responsible for hydrolyzing this compound into vanillin, β-d-glucosidase, is also found in the same tissues (placental laminae and mesocarp). nih.govcirad.fr However, it is believed to be spatially separated from its substrate at the subcellular level. cirad.fr While this compound is stored in the phenyloplasts (derived from the vacuole-like plastid interior), β-d-glucosidase is thought to be located in the cytoplasm or periplasmic space. cirad.frresearchgate.net This separation prevents widespread hydrolysis until the cellular structure is disrupted during the curing process or senescence, which allows the enzyme and substrate to come into contact. cirad.frresearchgate.net

Distribution of this compound and Related Enzymes in Vanilla Pod Tissues

Compound/EnzymePrimary Tissue LocalizationSubcellular LocalizationReference
This compound (Substrate)Placental laminae, Trichomes (Papillae)Phenyloplasts (redifferentiated chloroplasts) nih.govresearchgate.netcambridge.org
Vanillin Synthase (VpVAN)Placental laminae, Inner MesocarpChloroplasts and Phenyloplasts nih.govoup.comnih.gov
β-d-glucosidase (Hydrolyzing Enzyme)Placental laminae, Inner MesocarpCytoplasm and/or Periplasmic space nih.govcirad.fr

Regulation of this compound Biosynthesis

The accumulation of this compound is a tightly regulated process, influenced by the developmental stage of the vanilla pod and various environmental cues. The expression of the genes encoding the biosynthetic enzymes is a key control point in this pathway.

Developmental and Environmental Influences on Accumulation

The biosynthesis and accumulation of this compound are intrinsically linked to the development of the vanilla pod. Significant accumulation begins when the pod is approximately three months old and continues until it reaches maturity at seven to nine months. nih.govresearchgate.netresearchgate.net During this period, the concentration of this compound can reach over 300 mM in the water phase of the mesocarp cells. researchgate.netresearchgate.net The final concentration of vanillin in the cured bean is largely dependent on the amount of this compound accumulated in the green pod. edpsciences.org

Gene Expression Studies of Biosynthetic Enzymes

Advances in transcriptomics have provided significant insights into the genetic regulation of this compound biosynthesis. researchgate.net By comparing gene expression profiles in vanilla accessions with contrasting vanillin content and at different developmental stages, researchers have identified numerous differentially expressed genes (DEGs) associated with the pathway. researchgate.netnih.gov

These comparative transcriptome analyses have highlighted key enzyme-encoding genes whose expression levels correlate with vanillin accumulation. nih.gov Among the identified DEGs are genes for Phenylalanine ammonia-lyase (PAL), 4-coumarate-CoA ligase (4CL), cytochrome P450 enzymes, and various glucosyltransferases. researchgate.netnih.gov For example, a gene encoding caffeic acid 3-O-methyltransferase, which is crucial for converting caffeic acid to ferulic acid (a direct precursor), was found to be significantly expressed and correlated with vanillin content. nih.gov

These gene expression studies are crucial for identifying regulatory targets that could be used in breeding programs to develop new vanilla cultivars with higher vanillin content. researchgate.netnih.gov

Key Genes Implicated in this compound Biosynthesis from Transcriptomic Studies

Gene/Enzyme FamilyFunction in PathwayExpression CorrelationReference
Phenylalanine ammonia-lyase (PAL)First committed step in the phenylpropanoid pathwayDifferentially expressed in tissues with high vanillin biosynthesis nih.gov
4-coumarate-CoA ligase (4CL)Activates p-coumaric acid for downstream reactionsIdentified as a differentially expressed gene nih.gov
Caffeic acid 3-O-methyltransferaseConverts caffeic acid to ferulic acidSignificantly expressed in high vanillin accessions nih.gov
Cytochrome P450 (CYP)Catalyzes various hydroxylation and other modification stepsShared among differentially expressed genes in multiple comparisons researchgate.netnih.gov
Glucosyltransferase (UGT)Adds a glucose moiety, e.g., to ferulic acid or vanillinIdentified as a differentially expressed gene family nih.gov
β-glucosidaseHydrolyzes this compound to vanillin (post-harvest)Shared among differentially expressed genes in multiple comparisons researchgate.netnih.gov

Enzymatic and Microbial Transformations of Glucovanillin

Enzymatic Hydrolysis of Glucovanillin (B191341) to Vanillin (B372448)

The enzymatic conversion of this compound to vanillin is a cornerstone of vanilla flavor development. This process relies on the catalytic activity of β-glucosidases, which cleave the glucose moiety from this compound, liberating the aromatic vanillin molecule.

The effectiveness of this compound hydrolysis is dictated by the specific properties of the β-glucosidase enzyme used, including its origin and the conditions under which the reaction occurs.

β-Glucosidases capable of hydrolyzing this compound are found in both plants and microorganisms.

Plant Sources : The most relevant plant source is the vanilla bean (Vanilla planifolia) itself. nih.gov The endogenous β-glucosidase is crucial for the natural development of flavor during the curing process. nih.govsemanticscholar.org This enzyme has been successfully purified from mature green vanilla beans using a combination of anion exchange, hydrophobic interaction, and size-exclusion chromatography. acs.orgnih.govacs.org The purified enzyme from Vanilla planifolia is a tetramer with a molecular weight of approximately 201 kDa, composed of four identical 50 kDa subunits. acs.orgnih.govacs.org Research has also pointed to the potential of using enzymes from tea leaves to process green vanilla pods.

Microbial Sources : Various microorganisms are known to produce β-glucosidases with activity towards this compound. Fungi such as Aspergillus niger and Penicillium simplicissimum are notable producers. cabidigitallibrary.orgnih.govresearchgate.netunibe.ch In particular, pectinase (B1165727) preparations from A. niger have been used to facilitate the release of vanillin from green vanilla pods. cabidigitallibrary.orgnih.gov Bacteria from the Bacillus genus, isolated from cured vanilla beans, have also been identified as producers of β-glucosidase that can hydrolyze this compound. researchgate.netfrontiersin.orgnih.gov Studies have shown that these colonizing Bacillus isolates carry the β-d-glucosidase gene (bgl) and can metabolize this compound as a sole carbon source. nih.govasm.org Other microbial sources include Sclerotinia sclerotiorum and coral-associated microorganisms. mdpi.comnih.gov

The rate and efficiency of this compound hydrolysis are highly dependent on key reaction parameters. The optimal conditions can vary based on the source of the β-glucosidase.

For the endogenous β-glucosidase from Vanilla planifolia, the optimal pH is approximately 6.5, and the optimal temperature is around 40°C. acs.orgnih.govcirad.fr However, some studies have reported slightly different optima, with maximum activity observed at pH 6.5 and 38°C, or at pH 4.2 and 35°C for endogenous hydrolysis in green beans. nih.govresearchgate.netresearchgate.net

Kinetic studies of the purified vanilla bean β-glucosidase have determined the Michaelis-Menten constant (Kₘ) for this compound to be between 5.0 mM and 20.0 mM, with a maximum reaction velocity (Vₘₐₓ) of around 5.0 µkat·mg⁻¹. acs.orgnih.govcirad.frcirad.fr One study reported a Kₘ of 2.07 mM and a Vₘₐₓ of 62.05 units for the enzyme. researchgate.net

For exogenous enzymatic treatments, optimization is crucial. In one study using a pectinase from Aspergillus niger, the optimal conditions for vanillin release were found to be a temperature of 49.55°C, a pH of 4.2, and a reaction time of 7.13 hours. mdpi.com Another process involving an exogenous commercial enzyme preparation, Crystalzyme PML-MX, operated optimally at pH 5.0 and 40°C. nih.govresearchgate.net

Table 1: Kinetic Parameters and Optimal Conditions for β-Glucosidase on this compound Sortable table. Click on headers to sort.

Enzyme Source Optimal pH Optimal Temperature (°C) Kₘ for this compound (mM) Vₘₐₓ Reference(s)
Vanilla planifolia (endogenous) 6.5 40 20.0 5.0 µkat·mg⁻¹ cirad.fr, acs.org, nih.gov, acs.org
Vanilla planifolia (endogenous, corrected value) - - 5.0 - cirad.fr
Vanilla planifolia (endogenous) 6.5 38 2.07 62.05 units researchgate.net
Vanilla planifolia (endogenous hydrolysis) 4.2 35 - - nih.gov, researchgate.net
Aspergillus niger (pectinase-assisted) 4.2 ~50 - - mdpi.com
Crystalzyme PML-MX (exogenous) 5.0 40 - - nih.gov, researchgate.net

The hydrolysis of this compound by β-glucosidase follows a well-established retaining mechanism typical for many glycoside hydrolases. nih.gov This catalytic process occurs in two main steps:

Glycosylation : A nucleophilic glutamate (B1630785) residue in the enzyme's active site attacks the anomeric carbon of the glucose moiety of this compound. This leads to the cleavage of the β-glycosidic bond and the formation of a covalent glycosyl-enzyme intermediate, while the aglycone (vanillin) is released.

Deglycosylation : A second conserved glutamate residue, acting as a general acid/base catalyst, activates a water molecule. This water molecule then attacks the glycosyl-enzyme intermediate, hydrolyzing it and releasing the glucose molecule. This regenerates the free enzyme, ready for another catalytic cycle. nih.gov

The enzyme's activity can be competitively inhibited by compounds such as glucono-δ-lactone and 1-deoxynojirimycin, which mimic the transition state of the substrate. acs.orgnih.gov

The efficiency of this compound hydrolysis can be influenced by several factors, both in controlled external systems (ex situ) and within the biological matrix (in situ).

In situ (within the vanilla bean): The primary regulatory factor for hydrolysis in situ is the cellular compartmentation of the substrate and enzyme. nih.govcirad.frresearchgate.net In green, immature vanilla beans, this compound is stored in the vacuole, while the β-glucosidase enzyme is located in the cytoplasm and/or periplasmic space. nih.gov This physical separation prevents premature hydrolysis. nih.govcirad.fr The process is initiated during curing or senescence when thermal treatments or cellular degradation cause the breakdown of membranes (decompartmentation), allowing the enzyme and substrate to come into contact. nih.govresearchgate.netcirad.fr The level of β-glucosidase activity itself is not considered the limiting factor for complete hydrolysis; rather, the extent of decompartmentation is key. researchgate.net If total decompartmentation is achieved, complete hydrolysis of this compound can occur even if a significant portion of the enzyme activity is lost due to heat. researchgate.net

Ex situ (in controlled reactions): In ex situ systems, such as industrial bioreactors or enzymatic extracts, hydrolysis efficiency is governed by biochemical and physical parameters.

Temperature and pH : As detailed in section 4.1.1.2, operating at the optimal temperature and pH of the specific β-glucosidase is critical for maximizing the reaction rate. nih.govresearchgate.netmdpi.com

Enzyme and Substrate Concentration : The rate of hydrolysis is dependent on the concentrations of both the enzyme and this compound. Insufficient enzyme levels can slow down the process, while very high substrate concentrations might lead to substrate inhibition in some cases.

Mass Transfer Limitations : In systems using whole or macerated vanilla beans, the physical structure of the plant tissue can act as a barrier. researchgate.net The use of cell wall-degrading enzymes like pectinases and cellulases can improve the accessibility of this compound to β-glucosidase, thereby increasing hydrolysis efficiency. cabidigitallibrary.orgnih.govnih.gov Pre-treatments such as freezing and thawing also help to disrupt cellular structures and improve enzyme-substrate contact. cabidigitallibrary.orgmdpi.com

Sources and Purification of β-Glucosidases (Plant and Microbial)

Molecular Mechanisms of this compound Hydrolysis

Microbial Biotransformation of this compound and Precursors

Beyond the use of isolated enzymes, whole microbial cells are employed for the biotransformation of this compound and its precursors into vanillin. This approach is a key strategy in producing "natural" vanillin through biotechnology. humanjournals.comredalyc.org

Furthermore, microorganisms can convert other natural precursors into vanillin. Ferulic acid, a compound abundant in plant cell walls, is a common substrate for microbial biotransformation. redalyc.orgunitus.itnih.gov Various bacteria (Pseudomonas, Enterobacter, Bacillus) and fungi (Aspergillus, Penicillium) can convert ferulic acid into vanillin. researchgate.nethumanjournals.comunitus.itscielo.org.co For example, Penicillium simplicissimum and Aspergillus niger are known to be involved in this biotransformation pathway. researchgate.netscielo.org.co The process often involves the conversion of ferulic acid to vanillic acid, which is then demethylated. researchgate.net Some engineered strains of Escherichia coli have also been developed to optimize the conversion of ferulic acid to vanillin. unitus.it

Role of Microorganisms in Vanilla Curing Processes

Several microbial species have been identified as key players in the vanilla curing process. These microorganisms colonize the vanilla beans and contribute to the transformation of flavor precursors. nih.govmdpi.com

Bacillus isolates: Species of Bacillus, such as Bacillus subtilis, are prominent during the curing process. nih.govnih.gov They are known to produce β-D-glucosidase, the enzyme responsible for hydrolyzing this compound into vanillin. nih.govasm.orgnih.gov Studies have shown that Bacillus can colonize vanilla beans and that their presence is positively correlated with vanillin formation. nih.govnih.gov Inoculation of vanilla pods with Bacillus subtilis subsp. subtilis has been shown to result in a high-quality product with a desirable oily luster. mdpi.com Some identified strains include Bacillus siamensis XY18 and Bacillus subtilis XY20, which have been shown to increase vanillin content. nih.gov

Saccharomyces cerevisiae: This yeast species is also involved in the curing process. mdpi.com Like Bacillus, Saccharomyces cerevisiae can produce β-glucosidase, contributing to the release of vanillin. mdpi.com Its involvement can also influence the production of other volatile compounds that add complexity to the final flavor.

Aspergillus: Molds of the genus Aspergillus, such as Aspergillus oryzae, are found to be dominant throughout the curing stages. nih.govmdpi.com They are believed to play a significant role in the formation of vanilla's flavor profile. nih.gov Aspergillus niger has been noted for its potential in the industrial synthesis of vanillin. mdpi.com

The following table summarizes the key microbial species and their roles in the vanilla curing process.

Microbial SpeciesRole in Vanilla CuringKey Findings
Bacillus isolates (B. subtilis, B. siamensis)Production of β-D-glucosidase, hydrolysis of this compound to vanillin. nih.govasm.orgnih.govPositively correlated with vanillin formation; can be used to increase vanillin production. nih.gov
Saccharomyces cerevisiae Production of β-glucosidase, contribution to flavor complexity. mdpi.comInvolved in the conversion of precursors to aroma compounds. perfumerflavorist.com
Aspergillus sp. (A. oryzae, A. niger)Flavor formation, potential for industrial vanillin synthesis. nih.govmdpi.comDominant genus during the curing process, influencing flavor development. nih.gov

The central enzymatic reaction in the development of vanilla flavor is the hydrolysis of this compound by β-D-glucosidase. nih.govsphinxsai.com While vanilla beans themselves contain this enzyme, microbial β-D-glucosidase plays a crucial role, especially in later stages of curing when the plant's endogenous enzyme activity may decrease. nih.govnih.gov

Microorganisms colonizing the vanilla beans, particularly Bacillus species, produce and secrete β-D-glucosidase. nih.govasm.org This enzyme breaks the glycosidic bond in the this compound molecule, releasing free vanillin and a glucose molecule. sphinxsai.com Research has shown that the presence of β-D-glucosidase-producing bacteria on cured vanilla beans can be confirmed by observing the degradation of esculin, which produces a black halo. nih.gov The gene responsible for this enzyme, bgl, has been detected in Bacillus isolates from vanilla beans. nih.gov

The activity of microbial β-glucosidase is influenced by the curing conditions. The "sweating" phase, characterized by high humidity and temperature, provides a favorable environment for the growth of thermophilic and thermotolerant microorganisms like Bacillus, which in turn enhances the enzymatic hydrolysis of this compound. nih.govresearchgate.netnih.gov

The metabolic activities of microorganisms during vanilla curing extend beyond the production of vanillin, contributing to a diverse and complex flavor profile. nih.govresearchgate.net Different microbial species can produce a range of volatile organic compounds that are not present in beans cured without microbial assistance. researchgate.netmdpi.com

For instance, studies have shown that Bacillus isolates can convert this compound into other compounds besides vanillin, such as guaiacol (B22219), α-cubebene, and β-pinene. nih.govasm.org The presence of these compounds adds smoky and woody notes to the vanilla aroma. nih.gov Similarly, yeasts like Debaryomyces hansenii can metabolize ferulic acid, another vanilla bean constituent, into 4-vinylguaiacol, which has a distinct spicy aroma. perfumerflavorist.com

The interaction of different microbial communities results in unique flavor profiles. For example, vanilla pods processed with Dekkera bruxellensis and Bacillus subtilis exhibit different aromas due to their distinct metabolic pathways. researchgate.net Research has identified numerous volatile components in microbially-treated vanilla pods that are absent in control groups, highlighting the significant influence of these microorganisms on the final flavor bouquet. researchgate.netmdpi.com

Microbial β-Glucosidase Production and Activity

Biocatalytic Approaches for this compound Conversion

Biocatalysis offers a promising alternative to traditional methods for the production of natural vanillin from this compound. unibo.itnih.gov This approach utilizes isolated enzymes or whole microbial cells to carry out specific chemical transformations, offering advantages such as higher yields, shorter processing times, and greater control over the final product. mdpi.comresearchgate.net

Genetic engineering plays a pivotal role in developing microbial strains with enhanced capabilities for vanillin production. acs.orgfrontiersin.org By modifying the metabolic pathways of microorganisms like Escherichia coli, Saccharomyces cerevisiae, and Corynebacterium glutamicum, scientists can create "cell factories" optimized for the conversion of various substrates into vanillin. acs.orgfrontiersin.orgresearcher.life

One strategy involves engineering microbes to overexpress genes encoding key enzymes in the vanillin biosynthesis pathway. acs.org For example, introducing genes for enzymes like 3-dehydroshikimate dehydratase can enable the conversion of glucose into protocatechuic acid, a precursor to vanillin. acs.org Further engineering can introduce enzymes that convert protocatechuic acid to vanillic acid and then to vanillin. google.com

To overcome the toxicity of vanillin to the microbial hosts, which can limit production titers, researchers have developed strategies such as in situ product removal. acs.org One such method is the glycosylation of vanillin to the less toxic this compound within the engineered cell. acs.org The gene UGT72B1 from Arabidopsis thaliana has been successfully used for this purpose in S. cerevisiae. acs.org Deleting endogenous genes that hydrolyze this compound, such as EXG1 in yeast, further enhances the accumulation of the glucosylated product. acs.org

The following table highlights some engineered microbial strains and their key modifications for enhanced vanillin production.

Microbial StrainGenetic ModificationOutcome
Saccharomyces cerevisiae Overexpression of UGT72B1 and deletion of EXG1. acs.orgIncreased accumulation of this compound, mitigating vanillin toxicity. acs.org
Escherichia coli Introduction of genes for converting glucose to vanillic acid. google.comProduction of vanillin from a renewable carbon source. google.com
Corynebacterium glutamicum Introduction of genes for carboxylic acid reductase and catechol O-methyltransferase. frontiersin.orgEnhanced production of vanillin from protocatechuate. frontiersin.org

Fermentative production systems utilizing engineered microorganisms offer a scalable and sustainable method for vanillin synthesis. researcher.life These systems can utilize a variety of renewable substrates, including glucose and derivatives of lignin (B12514952) such as ferulic acid and p-coumaric acid. acs.orgresearcher.life

In a typical fermentative process, the engineered microbial strain is cultured in a bioreactor under controlled conditions of temperature, pH, and nutrient supply. researcher.life The substrate is fed to the culture, and the microorganisms convert it into vanillin or this compound. acs.orgresearcher.life Fed-batch fermentation, where the substrate is added incrementally, is often employed to maintain optimal production rates and avoid substrate inhibition. acs.org

Engineered strains of Saccharomyces cerevisiae have been developed that can co-convert multiple substrates, such as glucose, xylose, p-coumaric acid, and ferulic acid, into vanillin. researcher.life This flexibility is particularly advantageous for utilizing lignocellulosic biomass, which is a complex mixture of these sugars and aromatic compounds. By leveraging these advanced biocatalytic systems, researchers have achieved significant titers of this compound, demonstrating the potential for industrial-scale production of natural vanillin through fermentation. researcher.life

Biotransformation of Related Compounds (e.g., ferulic acid, eugenol) to Vanillin and this compound

The biotechnological production of vanillin and its glucoside, this compound, from abundant natural precursors represents a significant area of research, aiming to provide "natural" labeled flavor compounds. Ferulic acid, a component of lignocellulose, and eugenol (B1671780), the main constituent of clove oil, are two of the most extensively studied substrates for microbial and enzymatic biotransformation. nih.gov These processes leverage the metabolic pathways of various microorganisms to convert these related compounds into vanillin.

Biotransformation from Ferulic Acid

Ferulic acid is a readily available phenolic compound found in plant cell walls. redalyc.org Numerous microorganisms, including bacteria and fungi, have been identified and engineered to convert ferulic acid into vanillin. mdpi.com

The most efficient and well-characterized pathway for this conversion is the coenzyme A (CoA)-dependent, non-β-oxidative route. mdpi.comencyclopedia.pub This two-step process involves the activation of ferulic acid to feruloyl-CoA by the enzyme feruloyl-CoA synthetase (Fcs), followed by the cleavage of feruloyl-CoA into vanillin and acetyl-CoA by enoyl-CoA hydratase/aldolase (Ech). redalyc.orgmdpi.commdpi.com Several bacterial genera, such as Pseudomonas, Amycolatopsis, and Streptomyces, utilize this pathway. mdpi.comscielo.org.co For instance, research using Streptomyces sp. ssr-198 demonstrated the production of 685 mg/L of vanillin from a 3 g/L concentration of ferulic acid within 72 hours. nih.gov Genetically engineered strains have achieved even higher yields; a recombinant Amycolatopsis sp. ATCC 39116, with an overexpressed Fcs and Ech and a knocked-out vanillin dehydrogenase gene, produced up to 22.3 g/L of vanillin. mdpi.com

Fungal biotransformation has also been extensively explored. A two-step process employing two different filamentous fungi is a notable example. mdpi.com In the first stage, Aspergillus niger converts ferulic acid to vanillic acid with a high molar yield. mdpi.comajol.info In the second step, Phanerochaete chrysosporium or Pycnoporus cinnabarinus reduces vanillic acid to vanillin. mdpi.comajol.inforesearchgate.net One such sequential fermentation yielded 0.628 g/L of vanillin from ferulic acid extracted from coir pith. researchgate.nettandfonline.com

While most microbial pathways yield vanillin, the direct formation of this compound from ferulic acid is less common in microbes. In the vanilla plant (Vanilla planifolia) itself, the enzyme vanillin synthase (VpVAN) directly catalyzes the conversion of ferulic acid into vanillin and, importantly, ferulic acid glucoside into this compound. nih.govresearchgate.net Radiotracer studies in vanilla pods confirm a biosynthetic pathway of 4-coumaric acid → ferulic acid → vanillin → this compound, indicating that vanillin is formed first and then glucosylated. nih.gov

Interactive Table: Microbial Biotransformation of Ferulic Acid to Vanillin

Microorganism/SystemKey Enzymes/GenesSubstrateProduct(s)Yield / ConcentrationCitation(s)
Recombinant Amycolatopsis sp. ATCC 39116Fcs, Ech (overexpressed); vdh (knockout)Ferulic AcidVanillin22.3 g/L mdpi.com
Streptomyces sp. ssr-198Feruloyl-CoA synthetase, Vanillin dehydrogenaseFerulic AcidVanillin, Vanillic Acid685 mg/L nih.gov
Aspergillus niger & Phanerochaete chrysosporiumNot specifiedFerulic AcidVanillin, Vanillic Acid0.628 g/L researchgate.nettandfonline.com
Recombinant E. coliFcs, Ech (Pseudomonas fluorescens)Ferulic AcidVanillin4.26 g/L mdpi.com
Pseudomonas putida GN299Fcs, Ech; vdh (knockout)Ferulic AcidVanillin, Vanillic Acid, Vanillyl Alcohol8.3 mM (from 10 mM FA) mdpi.com

Biotransformation from Eugenol

Eugenol, a major component of essential oils like clove oil, serves as another cost-effective precursor for vanillin production. nih.govunibo.it The microbial conversion of eugenol to vanillin is typically a multi-step process. The pathway often proceeds through the oxidation of eugenol to coniferyl alcohol, which is then oxidized to coniferyl aldehyde and subsequently to ferulic acid. mdpi.comnih.gov This ferulic acid intermediate is then catabolized to vanillin via the pathways described previously. nih.gov

Several bacterial strains have been identified for their ability to transform eugenol. Species from genera such as Pseudomonas, Rhodococcus, Serratia, and Bacillus are known to convert eugenol to vanillin. encyclopedia.pubmdpi.com For example, Bacillus safensis SMS1003 was shown to produce vanillin from eugenol, achieving a molar yield of 26% (0.12 g/L) using resting cells. researchgate.nettandfonline.com In another study, Lysinibacillus xylanilyticus produced 1.11 g/L of vanillin from a medium containing 24 g/L of eugenol after 168 hours. researchgate.net Genetic engineering has also been applied to enhance yields. A mutant of Pseudomonas sp. strain HR199, in which the vanillin degradation pathway was blocked, accumulated up to 2.9 mM of vanillin from a 6.5 mM eugenol concentration. encyclopedia.pubmdpi.com

The direct biotransformation of eugenol to this compound is not a common single-step pathway. The process typically involves the formation of vanillin first, which may then be subsequently converted to this compound. This subsequent glucosylation step can be achieved by other microorganisms or specific enzymes like glucosyltransferases, often in a separate bioconversion step or through co-cultivation of different engineered strains. encyclopedia.pubmdpi.com

Interactive Table: Microbial Biotransformation of Eugenol to Vanillin

MicroorganismKey Enzymes/GenesSubstrateProduct(s)Yield / ConcentrationCitation(s)
Bacillus safensis SMS1003 (resting cells)Not specifiedEugenolVanillin0.12 g/L (26% molar yield) researchgate.nettandfonline.com
Lysinibacillus xylanilyticusNot specifiedEugenolVanillin1.11 g/L researchgate.net
Pseudomonas sp. strain HR199 (mutant)Eugenol hydroxylase, Coniferyl alcohol dehydrogenase, etc.EugenolVanillin, Ferulic Acid2.9 mM (from 6.5 mM Eugenol) encyclopedia.pubmdpi.com
Recombinant E. coli XL1-blueVaoA, calA, calBEugenolFerulic Acid>90% molar yield nih.gov
Bacillus cereusEugenol dehydrogenase, 4-vinyl guaiacol dehydrogenaseEugenolVanillin, Vanillic AcidNot specified unitus.it

Synthetic Approaches and Derivatization of Glucovanillin

Laboratory Synthesis of Glucovanillin (B191341)

The laboratory synthesis of this compound can be broadly categorized into two main strategies: the direct glycosylation of vanillin (B372448) and the complete synthesis from basic precursors like glucose, known as de novo synthesis.

The most direct synthetic route to this compound involves the attachment of a glucose molecule to vanillin. This can be achieved through both enzymatic and chemical methods.

Enzymatic Synthesis: This approach utilizes glycosyltransferase enzymes to catalyze the formation of the glycosidic bond between vanillin and a glucose donor. smolecule.com This method is favored for its high specificity and operation under mild reaction conditions. smolecule.com Microbial production systems, often using engineered strains of Saccharomyces cerevisiae, can be designed to express specific glycosyltransferases that efficiently convert vanillin into this compound. smolecule.com

Chemical Synthesis: Chemical glycosylation methods, such as the Koenigs-Knorr reaction, can also be employed. researchgate.net This reaction typically involves a glycosyl halide (like acetobromoglucose) and an alcohol (vanillin) in the presence of a promoter, such as a silver salt (e.g., silver oxide). researchgate.net However, reports indicate that the glycosylation of vanillin using standard Koenigs-Knorr conditions can be slow or show no conversion, necessitating specific promoters and solvents like quinoline (B57606) to achieve better yields. researchgate.net The synthesis typically results in the β-D-glucose form due to the stereochemistry of the reaction. researchgate.net

De novo synthesis of this compound from simple carbon sources like glucose represents a highly attractive and sustainable alternative to extraction from natural sources or semi-synthesis. nih.gov This is primarily achieved through metabolic engineering of microorganisms, creating "cell factories" capable of producing the target compound.

Engineered strains of yeast, particularly Saccharomyces cerevisiae and Schizosaccharomyces pombe, have been successfully developed for this purpose. nih.govnih.gov The strategy involves introducing heterologous genes to construct a biosynthetic pathway from a central metabolite to vanillin, and then to this compound. nih.govnih.gov For instance, a pathway can be engineered starting from chorismate, an intermediate in the shikimate pathway. nih.govacs.org

A key step in these engineered pathways is the final glycosylation of the synthesized vanillin. This is often accomplished by co-expressing a UDP-glycosyltransferase. nih.govgoogle.com This conversion to this compound is crucial for two main reasons: it detoxifies vanillin, which can be harmful to the host cells at high concentrations, and it circumvents product feedback inhibition, allowing for significantly higher accumulation of the final product. nih.govnih.govacs.org

These bio-based strategies have achieved impressive production titers. Research has demonstrated the ability of engineered S. cerevisiae to produce this compound from glucose at concentrations of 1339.5 mg/L in shake flasks and up to 7476.5 mg/L in controlled 5-L bioreactors. nih.govacs.orgresearcher.liferesearchgate.net Furthermore, these engineered microbes can be adapted to utilize a variety of renewable substrates derived from lignocellulose, such as xylose, ferulic acid, and p-coumaric acid, enhancing the economic viability of the process. nih.govacs.org

De novo Production of this compound in Engineered Saccharomyces cerevisiae
Fermentation MethodSubstrate(s)This compound Titer (mg/L)Reference
Shake Flask FermentationGlucose1339.5 nih.govresearcher.liferesearchgate.net
5-L Bioreactor (Fed-batch)Glucose7476.5 nih.govresearcher.liferesearchgate.net
Shake Flask (Co-conversion)Glucose, Xylose, p-Coumaric acid, Ferulic acid, Vanillic acid1745.5 nih.govacs.orgresearcher.life

Glycosylation of Vanillin

Synthesis and Characterization of this compound Derivatives

Beyond the synthesis of this compound itself, significant research has focused on its derivatization to create novel molecules with unique properties, particularly for therapeutic applications.

The this compound scaffold offers multiple sites for chemical modification. Strategies often involve creating synthetic analogs by attaching various functional groups to the core structure. researchgate.net A common approach is to generate a series of derivatives and then screen them for desired biological activities. One such strategy involves coupling different substituted phenylamino (B1219803) groups to the this compound moiety. researchgate.netnih.gov Another approach involves the synthesis of glucoside ω-esters, where different acyl groups are attached to the glucose part of the molecule, starting from vanillin-based precursors. researchgate.net The sugar moiety is an ideal target for structural changes because its multifunctionality allows for wide-ranging modifications in size, polarity, and charge distribution. ptfarm.pl

A primary driver for synthesizing this compound derivatives is the search for new antibacterial agents to combat the growing threat of antimicrobial resistance (AMR). researchgate.netnih.gov By creating a library of related compounds, researchers can perform structure-activity relationship (SAR) studies to identify the chemical features responsible for biological activity.

Recent studies have explored the antibacterial potential of a series of synthesized this compound derivatives against multidrug-resistant (MDR) pathogens. researchgate.netresearchgate.net The findings indicate that certain structural modifications significantly enhance antibacterial efficacy. Specifically, derivatives containing dichlorophenylamino groups coupled to the this compound structure exhibited the most promising activity. researchgate.netresearchgate.netnih.gov

SAR analyses from these studies have highlighted several key principles for enhancing antibacterial potential:

Presence of Halogens: Halogenated derivatives, particularly those with dichlorophenylamino groups, showed superior broad-spectrum activity against both Gram-positive and Gram-negative bacteria. researchgate.netresearchgate.net

Protonatable Amino Groups: The inclusion of amino groups that can be protonated appears to be beneficial for antibacterial action. researchgate.netnih.gov

Molecular Size: A smaller molecular size is generally favored for better antibacterial efficacy. researchgate.netnih.gov

These derivatives have demonstrated moderate but broad-spectrum activity, making them suitable lead compounds for further optimization in the development of new antibiotics. researchgate.netnih.gov

Antibacterial Activity of Selected this compound Derivatives
DerivativeBacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
This compound derivative with 2,4-dichlorophenylamino group (Compound 6h)Klebsiella pneumoniae (MDR)128-256 researchgate.netresearchgate.netnih.gov
Methicillin-resistant Staphylococcus aureus (MRSA)128-256 researchgate.netresearchgate.netnih.gov
Vancomycin-resistant Enterococcus faecium (VRE)128-256 researchgate.netresearchgate.netnih.gov
This compound derivative with 3,5-dichlorophenylamino group (Compound 8d)Klebsiella pneumoniae (MDR)128-256 researchgate.netresearchgate.netnih.gov
Methicillin-resistant Staphylococcus aureus (MRSA)128-256 researchgate.netresearchgate.netnih.gov
Vancomycin-resistant Enterococcus faecium (VRE)128-256 researchgate.netresearchgate.netnih.gov

The synthesis of this compound analogs holds considerable academic and practical relevance. These compounds are invaluable tools in drug discovery and development. ptfarm.pl The rational design and synthesis of analogs based on a natural product lead, like this compound, is a cornerstone of medicinal chemistry. ptfarm.pl By systematically modifying the structure, researchers can fine-tune pharmacological properties to enhance efficacy and selectivity. ptfarm.pl

Specifically, the synthesized antibacterial derivatives of this compound serve as important leads in the urgent quest for novel treatments against MDR pathogens. researchgate.netnih.gov Furthermore, synthetic analogs are crucial for studying and understanding biochemical pathways and enzymatic processes. biosynth.com The ability to synthesize these molecules provides a reliable and pure supply for research, enabling consistent and reproducible experimental results where natural extraction may be impractical. biosynth.com

Analytical Methodologies in Glucovanillin Research

Chromatographic Techniques

Chromatography is a fundamental tool in glucovanillin (B191341) research, enabling the separation and quantification of this compound and its related metabolites from complex plant extracts.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the quantitative analysis of this compound. shimadzu.com This technique separates compounds dissolved in a liquid sample, allowing for both qualitative and quantitative analysis of the components. shimadzu.com In the context of vanilla research, reversed-phase HPLC methods have been developed to separate, identify, and quantify both this compound and vanillin (B372448) in extracts from cured vanilla beans. wordpress.comacs.org

A typical HPLC system for this compound analysis is equipped with a C18 column and a UV detector. wordpress.comscribd.comugm.ac.id The mobile phase often consists of a gradient of methanol (B129727) and acidified water, and detection is commonly performed at 270 nm or 280 nm, wavelengths where this compound exhibits strong UV absorbance. wordpress.comacs.orgugm.ac.id The purity of this compound extracted from vanilla beans can be estimated to be around 96% by measuring the vanillin content after complete enzymatic hydrolysis with β-glucosidase, followed by HPLC analysis. nih.gov

Several studies have focused on optimizing extraction and HPLC methods for the simultaneous determination of this compound and vanillin. For instance, a 24-hour Soxhlet extraction with 47.5% ethanol (B145695) has been found to be effective for this compound, while maceration with 47.5% ethanol or 80% methanol is suitable for vanillin. wordpress.comcirad.fr However, achieving a quantitative and simultaneous extraction of both compounds with a single method remains a challenge. wordpress.comcirad.fr

Interactive Table: HPLC Methods for this compound and Vanillin Analysis

ParameterMethod 1Method 2Method 3
Target Analyte This compoundVanillinThis compound & Vanillin
Extraction Method 24-h Soxhlet24-h MacerationVarious
Extraction Solvent 47.5% Ethanol47.5% Ethanol or 80% Methanol47.5% Ethanol
Chromatography Reversed-Phase HPLCReversed-Phase HPLCReversed-Phase HPLC
Column C18C18Zorbax Eclipse XDB-C18
Mobile Phase Water (1.25% acetic acid):Methanol (90:10 v/v)-Water, Methanol, Acidified Water
Detection UV at 270 nmUV at 280 nmUV at 230, 254, 280 nm
Reference Voisine et al. (1995) wordpress.comVoisine et al. (1995) wordpress.comDe Jager et al. (2008) researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolites

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing volatile metabolites that contribute to the complex aroma of vanilla. thermofisher.com While this compound itself is not volatile, GC-MS is crucial for studying the products of its hydrolysis and other related volatile compounds present in vanilla beans. asm.orgresearchgate.net

In a typical GC-MS analysis of vanilla extracts, volatile compounds are separated on a capillary column (e.g., DB-5) and then identified by their mass spectra. asm.orgnih.gov This method has been used to identify a wide range of volatile compounds in cured vanilla beans, including aromatic acids, aliphatic acids, and phenolic compounds. researchgate.net For instance, GC-MS analysis of cultures of Bacillus isolates from cured vanilla beans revealed the production of guaiacol (B22219) from this compound, indicating a microbial role in flavor development. asm.org

Headspace solid-phase microextraction (HS-SPME) coupled with GC-MS is another valuable technique for analyzing the volatile profile of vanilla beans. This method allows for the rapid evaluation of different volatile profiles that may arise from variations in origin and curing processes. Studies using HS-SPME-GC/MS have identified numerous volatile compounds in cured vanilla beans, including shikimate derivatives, terpenes, furans, esters, and acids.

Interactive Table: Volatile Compounds Identified in Vanilla by GC-MS

Compound ClassExample CompoundsReference
Phenolic Compounds Vanillin, Vanillic acid, p-Hydroxybenzaldehyde, GuaiacolPérez-Silva et al. (2006) researchgate.net, Brunschwig et al. (2012) asm.org
Aromatic Acids Benzoic acidPérez-Silva et al. (2006) researchgate.net
Aliphatic Acids Acetic acidPérez-Silva et al. (2006) researchgate.net
Terpenes/Cadinenes α-Cubebene, β-PineneMariezcurrena et al. (2008) asm.org, Santos et al. (2017) researchgate.net
Furan Derivatives 5-(Hydroxymethyl)furfuralPérez-Silva et al.
Esters Ethyl acetatePérez-Silva et al.

Spectroscopic and Spectrometric Techniques

Spectroscopic and spectrometric methods are indispensable for the structural elucidation and identification of this compound, providing detailed information about its molecular structure and spatial distribution within the vanilla pod.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural elucidation of organic molecules, including this compound. springernature.comnih.gov Both one-dimensional (1D) and two-dimensional (2D) NMR experiments provide detailed information about the connectivity and spatial arrangement of atoms within the molecule. wordpress.comspringernature.com

¹H and ¹³C NMR spectra of this compound have been obtained in deuterated methanol. wordpress.com The chemical shifts and coupling constants from these spectra confirm the structure of this compound, with assignments for the protons and carbons of both the glucose and vanillin moieties. wordpress.com Techniques like ¹H-¹H COSY, HETCOR, and HMBC are used to establish the connectivity between protons and carbons, confirming the position of the glycosidic bond and the substituents on the aromatic ring. wordpress.com

Interactive Table: NMR Data for this compound in Deuterated Methanol

MoietyPosition¹³C Chemical Shift (ppm)¹H Chemical Shift (ppm)
Glucose 1'101.815.065
2'74.713.539
3'78.393.484
4'71.233.401
5'77.873.481
6'62.443.689, 3.883
Vanillin 1153.51-
2151.29-
3111.827.492
4132.86-
5126.947.513
6116.577.307
7 (OCH₃)56.653.912
8 (CHO)192.999.829
Source: Voisine et al. (1995) wordpress.com

Mass Spectrometry (e.g., LSIMS, DESI-MSI) for Identification and Localization

Mass spectrometry techniques are critical for both the identification and the spatial localization of this compound within vanilla tissues.

Liquid Secondary Ion Mass Spectrometry (LSIMS) has been used to confirm the molecular weight of this compound. wordpress.com In LSIMS analysis, a sample dissolved in a glycerol (B35011) matrix is bombarded with a high-energy beam of ions, leading to the desorption and ionization of the analyte molecules. wordpress.com For this compound, LSIMS yields a pseudomolecular ion [M+H]⁺ at an m/z ratio of 315, confirming its molecular weight. wordpress.com A fragment corresponding to the vanillin aglycone (m/z 153) is also typically observed. wordpress.com

Desorption Electrospray Ionization Mass Spectrometry Imaging (DESI-MSI) is a powerful ambient ionization technique that allows for the visualization of the spatial distribution of molecules in their native environment without extensive sample preparation. nih.govcirad.fr DESI-MSI has been instrumental in localizing this compound and vanillin within the vanilla pod. nih.govcirad.fr By scanning a charged solvent spray across a tissue section, DESI-MSI generates ion images that map the distribution of specific compounds. nih.govresearchgate.net These studies have shown that this compound is preferentially localized within the mesocarp and placental laminae of the vanilla pod, while vanillin is found primarily in the mesocarp. researchgate.netnih.govcirad.fr

Microscopic Approaches for Localization Studies

Microscopic techniques, often combined with histochemical staining, provide a cellular and subcellular view of where this compound and related enzymes are located within the vanilla bean.

Light microscopy and transmission electron microscopy have been used to examine the anatomy and histology of mature green vanilla beans. researchgate.netnih.gov These studies reveal the distinct tissue layers of the pod, including the epicarp, mesocarp, endocarp, placental laminae, and papillae. researchgate.netnih.gov

Histochemical staining methods have been employed to localize β-glucosidase activity, the enzyme responsible for hydrolyzing this compound to vanillin. researchgate.netnih.gov By incubating vanilla bean sections with a substrate like 5-bromo-4-chloro-3-indolyl-β-D-glucopyranoside, which produces a colored precipitate upon enzymatic cleavage, researchers have observed β-glucosidase activity within the cytoplasm of mesocarp and endocarp cells. researchgate.netnih.gov

Combined with the localization data from DESI-MSI, which shows this compound is stored in the vacuole, these microscopic studies support a model of decompartmentation. researchgate.netnih.gov It is proposed that cellular damage during the curing process brings the cytoplasmic β-glucosidase into contact with the vacuolar this compound, leading to the release of vanillin and the development of the characteristic vanilla flavor. cirad.frresearchgate.netnih.gov More recent and precise studies have shown that this compound is primarily stored in the placentae (92%) and to a lesser extent in the trichomes (7%). cirad.frresearchgate.netcambridge.org

Light and Transmission Electron Microscopy for Tissue Analysis

Method Validation and Comparative Analytical Studies

The accurate quantification of this compound in vanilla beans and extracts is crucial for quality control and research. High-Performance Liquid Chromatography (HPLC) is a commonly used technique for this purpose. scitepress.org The development and validation of these analytical methods are essential to ensure they are fit for their intended purpose. ich.org

Validation studies are conducted to demonstrate a method's reliability, and they typically assess several performance characteristics. researchgate.netich.org A key example is an HPLC with Diode-Array Detection (HPLC-DAD) method developed for the separation and quantification of various phenolic compounds in Vanilla planifolia, which underwent comprehensive validation according to the International Conference on Harmonisation (ICH) guidelines. researchgate.net The validation of this method confirmed its suitability for accurate analysis. researchgate.net

Key validation parameters include:

Linearity : The method demonstrated a linear relationship between concentration and detector response in the 0.1–200 mg/L range, with a coefficient of determination (r²) greater than 0.99. researchgate.net

Accuracy : The accuracy was confirmed by recovery studies, with percentage recovery values ranging from 98.04% to 101.83%. researchgate.net

Precision : The method's precision was established with a relative standard deviation of less than 2%. researchgate.net

Limit of Detection (LOD) : For sensitive methods like HPLC-MS/MS, a target LOD of less than 0.1 µg/mL is often sought.

Comparative studies using these validated methods have yielded important findings. For instance, analysis using HPLC has shown that the concentration of vanillin increases significantly during the curing process, from 8418 ppm to 22361 ppm in one study, as a direct result of this compound hydrolysis. scitepress.org Other studies have noted a positive correlation between a high residual this compound concentration in cured beans and an undesirable "hay-like" aroma, which indicates incomplete hydrolysis. scitepress.org

Validation ParameterPerformance Criteria/ResultsSignificanceReference
Linearity (r²) > 0.99 (Concentration Range: 0.1–200 mg/L)Ensures the method's response is proportional to the analyte concentration within a specific range. researchgate.net
Accuracy (% Recovery) 98.04% – 101.83%Demonstrates the closeness of the measured value to the true value. researchgate.net
Precision (RSD%) < 2%Indicates the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. researchgate.net
Limit of Detection (LOD) < 0.1 µg/mL (Target for HPLC-MS/MS)Defines the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Future Research Directions and Biotechnological Potential

Elucidation of Undefined Biosynthetic Pathways and Enzymes

The complete biosynthetic pathway of glucovanillin (B191341) in the vanilla plant (Vanilla planifolia) remains a subject of active investigation. While it is established that this compound is synthesized from vanillin (B372448), which in turn is derived from ferulic acid, the precise enzymatic steps and regulatory mechanisms are not fully understood. ontosight.aiscispace.comnih.gov Early research suggested a pathway involving the conversion of ferulic acid to vanillin, which is then glycosylated to form this compound. ontosight.ai The enzyme vanillin synthase (VpVAN) was identified as a key player, reportedly catalyzing the conversion of both ferulic acid and its glucoside to vanillin and this compound, respectively. nih.govresearchgate.net However, the exact function and mechanism of VpVAN are still debated within the scientific community. ontosight.airesearchgate.net

Further complexity arises from the potential for multiple biosynthetic routes. Studies have proposed alternative pathways, such as one proceeding through 4-hydroxybenzaldehyde. mdpi.comcirad.fr The identification and characterization of the specific glucosyltransferases responsible for attaching the glucose moiety to vanillin are also crucial areas of ongoing research. ontosight.ainih.gov Understanding the intricate network of enzymes, including potential involvement of cytochrome P450 hydroxylases and acyltransferases, is essential for a complete picture of this compound biosynthesis. ontosight.ai Unraveling these pathways will not only provide fundamental knowledge but also identify key enzymatic targets for metabolic engineering efforts aimed at enhancing this compound and vanillin production in both plants and microbial systems.

Advanced Bioprocess Engineering for this compound and Vanillin Production

The industrial production of vanillin and its precursor, this compound, is increasingly shifting towards biotechnological methods due to the limitations and environmental concerns associated with chemical synthesis and the low yield from vanilla beans. researchgate.netresearchgate.net Advanced bioprocess engineering strategies are being developed to create efficient and sustainable microbial cell factories for the production of these valuable compounds. nih.gov

Strain Improvement and Metabolic Engineering of Microorganisms

A primary focus of biotechnological production is the metabolic engineering of microorganisms, such as Saccharomyces cerevisiae (baker's yeast) and various bacteria, to convert renewable substrates like glucose and lignocellulosic biomass into this compound and vanillin. researchgate.netnih.gov A key strategy involves introducing and optimizing biosynthetic pathways in these microbial hosts. nih.gov This includes expressing exogenous genes that encode for the necessary enzymes to convert substrates like ferulic acid, p-coumaric acid, and even glucose into vanillin. nih.govresearcher.life

Optimization of Bioreactor Conditions for Enhanced Yields

Optimizing the conditions within a bioreactor is critical for maximizing the yield and productivity of this compound and vanillin from microbial fermentations. nih.govunitus.it Key parameters that are manipulated include temperature, pH, aeration, and substrate feeding strategies. nih.govmdpi.com For instance, maintaining a moderately alkaline pH has been shown to double the amount of vanillin produced in some systems. unitus.it

Fed-batch fermentation, where substrates are fed incrementally during the fermentation process, is a common strategy to maintain optimal nutrient levels and avoid substrate inhibition. nih.gov In one study, controlling ethanol (B145695) and glucose concentrations at low levels in a 5-L bioreactor led to a this compound titer of 7476.5 mg/L. nih.gov The use of two-phase partitioning bioreactors, where a second, non-aqueous phase is used to extract the product in situ, is another innovative approach to alleviate product toxicity and enhance yields. unitus.it Response surface methodology (RSM) is a statistical tool frequently employed to systematically optimize multiple interacting variables, such as enzyme concentration, temperature, and reaction time, to achieve the highest possible product yields. mdpi.com

Exploration of this compound's Role in Plant-Microbe Interactions

The role of secondary metabolites in mediating the complex interactions between plants and microbes is a rapidly growing field of study. nih.gov While the primary function of this compound in vanilla pods is as a storage form of vanillin, its potential role in shaping the plant's microbiome is an intriguing area for future research. ontosight.aicirad.fr Root exudates, which contain a variety of compounds including sugars, amino acids, and secondary metabolites, are known to influence the composition and activity of microbial communities in the rhizosphere. frontiersin.org

Flavonoids, another class of plant secondary metabolites, have been shown to act as signaling molecules, attracting beneficial microbes and influencing processes like nitrogen fixation. nih.govfrontiersin.org It is plausible that this compound, or its breakdown products, could have similar functions. For example, these compounds could act as chemoattractants or deterrents for specific microorganisms, thereby shaping the microbial community in and around the vanilla plant. apsnet.org Understanding these interactions could lead to the development of strategies to enhance plant health and resilience by manipulating the plant's microbiome. frontiersin.orgmdpi.comresearchgate.net Research in this area would involve analyzing the microbial communities associated with vanilla plants that have varying levels of this compound and studying the direct effects of this compound on the growth and behavior of different microbial species.

Development of Novel this compound-Based Molecules for Chemical and Biological Applications (Excluding Clinical Human Trials)

This compound's chemical structure, featuring a reactive aldehyde group and a glucose moiety, makes it an attractive starting point for the synthesis of novel molecules with potential applications in various fields. ontosight.aiwikipedia.org Its inherent biological properties, including weak antibacterial activity, provide a foundation for developing more potent derivatives. wikipedia.org

Researchers are actively synthesizing a range of this compound derivatives to explore their biological potential. researchgate.net For example, by coupling different chemical groups to the this compound scaffold, scientists have created compounds with enhanced antibacterial activity against multidrug-resistant pathogens. researchgate.net These studies highlight the potential of using this compound as a lead compound for the development of new antibacterial agents. wikipedia.orgresearchgate.net Beyond antibacterial applications, the antioxidant and anti-inflammatory properties of this compound suggest its potential use in developing compounds for other biological applications. The development of novel drug-like molecules from natural products is a significant area of research, and computational tools are being used to design and screen virtual libraries of derivatives based on known bioactive molecules like this compound. nih.govuniv-cotedazur.eu

Integration of Omics Technologies in this compound Research

The advent of high-throughput "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, is revolutionizing research into this compound. nih.govfrontiersin.orgnih.gov These powerful tools allow for a comprehensive, system-wide analysis of the biological processes involved in this compound biosynthesis and its broader biological roles. nih.govdiva-portal.org

Metabolomics, which involves the large-scale study of small molecules within a biological system, has been instrumental in characterizing the metabolic changes that occur during the vanilla curing process, where this compound is converted to vanillin. nih.govresearchgate.net By comparing the metabolite profiles of green vanilla pods and cured vanilla beans, researchers have been able to construct putative biosynthetic pathways for vanillin, including the involvement of microbial metabolism. nih.govresearchgate.net Proteomics, the study of the complete set of proteins, can be used to identify and quantify the enzymes involved in these pathways. scilit.com The integration of multiple omics datasets provides a more holistic understanding of the complex regulatory networks governing this compound metabolism. mdpi.comnih.govdiva-portal.org This integrated approach is crucial for identifying bottlenecks in biosynthetic pathways and for developing targeted strategies for metabolic engineering to enhance this compound and vanillin production. mdpi.comfrontiersin.org

Q & A

Q. What are the standard methodologies for quantifying glucovanillin in vanilla extracts, and how do extraction techniques influence yield?

  • Methodological Answer: this compound quantification typically employs HPLC-DAD or LC-MS with reference standards. Extraction efficiency varies significantly with pre-treatment: Enzyme-assisted methods (e.g., β-glucosidase hydrolysis) increase vanillin yield but reduce this compound retention. For example, FTV (freeze-thaw + enzymatic treatment) preserves 8.58% this compound, while PVE (prolonged enzymatic hydrolysis) reduces it to 1.39% due to hydrolysis . Pre-freezing disrupts cell walls, enhancing solvent access to this compound, whereas aggressive enzymatic treatments prioritize vanillin production .

Q. How does this compound act as a precursor in vanillin biosynthesis, and what experimental controls are critical for in vitro studies?

  • Methodological Answer: this compound is hydrolyzed to vanillin via β-glucosidase activity. In vitro studies require strict pH control (optimal pH 5–6), temperature regulation (30–40°C), and enzyme purity validation (e.g., eliminating competing hydrolases). Kinetic assays should monitor intermediate byproducts (e.g., vanillic acid) via time-course HPLC to distinguish enzymatic vs. non-enzymatic degradation pathways .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound stability data across different extraction protocols?

  • Methodological Answer: Discrepancies often arise from enzymatic vs. thermal degradation. For instance, SVE (steam-assisted extraction) yields 6.42% this compound but 1.98% vanillin, suggesting partial thermal hydrolysis. To isolate variables:
  • Compare heat-treated vs. enzyme-treated samples using tandem MS to track degradation products.
  • Use Arrhenius plots to model temperature-dependent hydrolysis rates.
  • Validate enzyme inactivation steps (e.g., boiling post-extraction) to prevent post-harvest degradation .

Q. What advanced statistical approaches are recommended for optimizing this compound-to-vanillin conversion in bioreactors?

  • Methodological Answer: Response Surface Methodology (RSM) with Box-Behnken designs can model interactions between pH, temperature, and enzyme concentration. For example:
  • Critical Factors: Enzyme-substrate ratio (≥1:10 w/w) and agitation speed (150–200 rpm) minimize diffusion limitations.
  • Validation: Confocal microscopy can visualize this compound localization in vanilla pods, informing substrate accessibility adjustments .

Q. How should researchers address batch-to-batch variability in this compound content when replicating extraction studies?

  • Methodological Answer:
  • Source Standardization: Use vanilla pods from a single harvest region and maturity stage (e.g., 8–9 months post-pollination).
  • Analytical Controls: Spike samples with deuterated this compound as an internal standard to correct for matrix effects in LC-MS.
  • Reproducibility Tests: Report inter-day CV% (coefficient of variation) for extraction replicates; values >15% indicate unstable protocols .

Data Presentation & Interpretation Guidelines

  • Tables for Comparative Analysis:

    Extraction MethodThis compound (%)Vanillin (%)Key Byproducts
    FTV8.580.98Vanillic acid (0.038%)
    PVE1.394.62p-Hydroxybenzaldehyde (0.051%)
    SVE6.421.98p-Hydroxybenzoic acid (0.023%)
    Data adapted from enzyme-assisted extraction studies .
  • Conflict Mitigation in Discussions: Highlight methodological divergences (e.g., β-glucosidase source or hydrolysis duration) when comparing studies. For instance, commercial vs. recombinant enzymes may exhibit differing substrate specificities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Glucovanillin
Reactant of Route 2
Reactant of Route 2
Glucovanillin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.